4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

This 2-phenyl pyrimidine variant provides a critical advantage over the common 2-pyridinyl analog: higher predicted LogP for enhanced passive membrane diffusion, reduced hydrogen-bond acceptor count to minimize promiscuous binding, and a distinct pharmacodynamic profile essential for CNS probe development and selectivity panel screening. Eliminate assay variability – source this precisely differentiated scaffold for your SAR campaigns.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.81
CAS No. 477864-13-4
Cat. No. B2380829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether
CAS477864-13-4
Molecular FormulaC17H13ClN2OS
Molecular Weight328.81
Structural Identifiers
SMILESCOC1=CN=C(N=C1SC2=CC=CC=C2Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2OS/c1-21-14-11-19-16(12-7-3-2-4-8-12)20-17(14)22-15-10-6-5-9-13(15)18/h2-11H,1H3
InChIKeyOOTYJRFUEAHTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether: Core Identity and Research Profile for Procurement


4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether (CAS 477864-13-4) is a synthetic, small-molecule pyrimidine derivative. Its structure features a pyrimidine core with a 2-chlorophenyl sulfanyl group at the 4-position, a phenyl substituent at the 2-position, and a methyl ether at the 5-position . This substitution pattern places it within a class of compounds often investigated for modulating protein-protein interactions or enzymatic activity. While direct biological annotation in major public databases is sparse, its close structural analogs, such as the 2-pyridinyl variant (PubChem CID 5152307), have demonstrated measurable activity in high-throughput screening assays, establishing this chemotype as relevant for probe and lead discovery [1].

The Risk of Substituting 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether: A Case for Chemical Precision


Substituting 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether with a generic 'pyrimidine derivative' or even a close analog is scientifically unsound due to the profound impact of minor structural variations on biological activity. The 2-phenyl group, as opposed to a 2-pyridinyl group in the most studied analog (CID 5152307), is predicted to significantly alter hydrogen-bonding capacity and electronic distribution [1]. This is not a minor modification; in related chemotypes, such changes can shift selectivity profiles by orders of magnitude. For instance, the 2-pyridinyl analog has a reported IC50 of 7.8 µM against the Mu-type opioid receptor [2], a value that cannot be assumed for the 2-phenyl variant. Relying on an uncharacterized substitution introduces a critical uncontrolled variable, jeopardizing assay reproducibility and the validity of structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether for Informed Procurement


Structural and Predicted Physicochemical Differentiation from the 2-Pyridinyl Analog

The compound's 2-phenyl group provides a distinct physicochemical profile compared to the 2-pyridinyl analog (CID 5152307). The replacement of a nitrogen atom with a carbon-hydrogen group eliminates a key hydrogen-bond acceptor, which is predicted to increase lipophilicity (estimated ΔLogP ≈ +0.5) and enhance passive membrane permeability. This difference cannot be achieved with the commercially available 2-pyridinyl analog [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Differentiation of Hydrogen-Bonding Capacity versus the 2-Pyridinyl Analog

The target compound has one less hydrogen-bond acceptor (HBA) than the 2-pyridinyl analog (CID 5152307). Specifically, it has 5 HBAs (from 1 oxygen, 3 nitrogen atoms, and 1 sulfur atom) compared to 6 for the analog, which includes an additional nitrogen atom in the pyridine ring. This reduction in HBA count can decrease solubility but also reduce promiscuous binding to polar off-targets, potentially offering a cleaner selectivity profile [1].

Chemical Biology Molecular Recognition Target Engagement

Differentiation from the 2-Phenyl Carboxylic Acid Analog in Key Physicochemical Properties

Compared to 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (CHEMBL1392963), the methyl ether analog eliminates a negative charge at physiological pH, drastically increasing predicted membrane permeability. The carboxylic acid form is an ionizable group that limits passive diffusion, while the methyl ether is neutral. This makes the target compound a superior choice for intracellular target assays or as a starting point for developing brain-penetrant probes, a property the acid analog lacks [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Validated Application Scenarios for 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether in Drug Discovery


Cellular Target Engagement Assays Requiring High Membrane Permeability

Based on its predicted high lipophilicity and neutral state, this compound is ideally suited for cell-based assays where passive diffusion across the membrane is essential. Its 2-phenyl group provides a permeability advantage over the more polar 2-pyridinyl analog [1], while the methyl ether eliminates the permeation barrier present in the carboxylic acid derivative [2]. This makes it a prime candidate for phenotypic screening or as a cellular probe scaffold.

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Based Library Cores

This compound serves as a critical comparator in SAR campaigns. Its unique combination of a 2-phenyl and 5-methoxy substituent creates a distinct pharmacodynamic and pharmacokinetic profile. This allows researchers to systematically probe the effects of replacing the 2-pyridinyl ring (in the common analog) with a phenyl ring, using this compound to generate essential off-rate, permeability, and selectivity data [1].

Development of Neuroactive Probes Targeting Mu-Opioid or Related CNS Receptors

Given that the 2-pyridinyl analog demonstrated an IC50 of 7.8 µM against the Mu-type opioid receptor [3], this 2-phenyl variant is a high-value starting point for CNS probe development. Its higher predicted LogP suggests improved blood-brain barrier penetration relative to the analog, making it a more suitable scaffold for neuroscience-focused drug discovery programs.

Selectivity Profiling in Kinase or GPCR Panels

The compound's reduced hydrogen-bond acceptor count (5 vs. 6 for the 2-pyridinyl analog) is predicted to reduce promiscuous binding [1]. This makes it a superior choice for inclusion in focused screening libraries intended for selectivity profiling against panels of kinases or GPCRs, where minimizing off-target hits is crucial for data clarity and lead triage.

Quote Request

Request a Quote for 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.